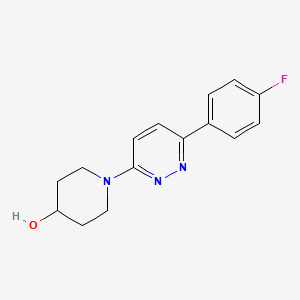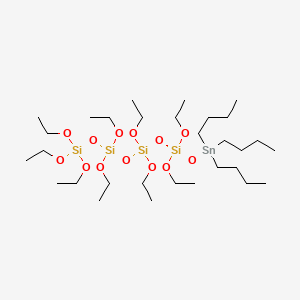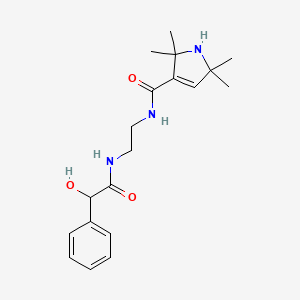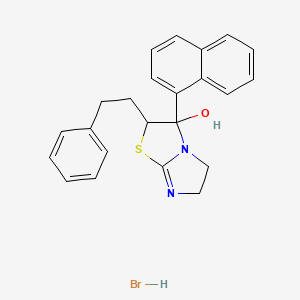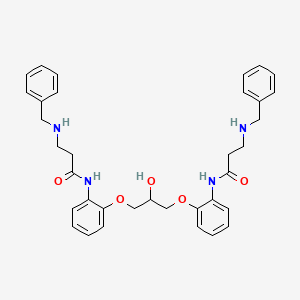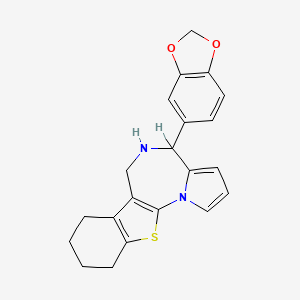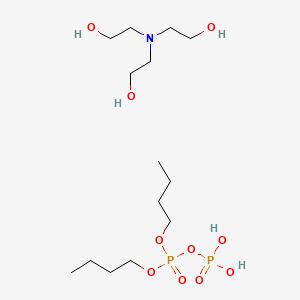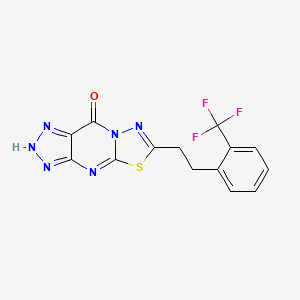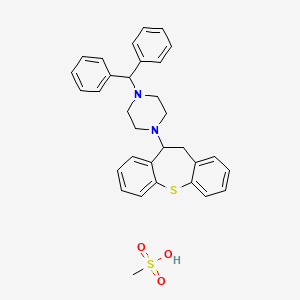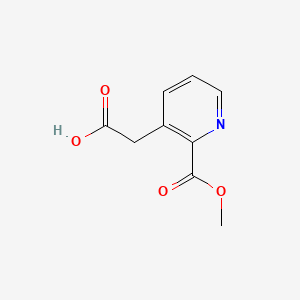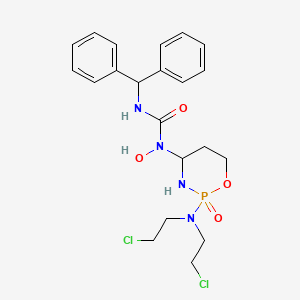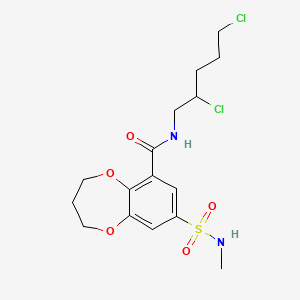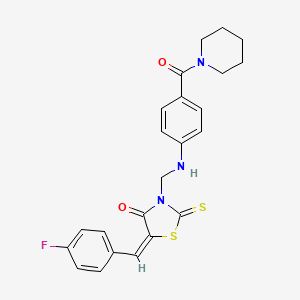
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- is a chemical compound with a complex structure that includes a piperidinone ring substituted with dichlorophenyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted amine, in the presence of a cyclizing agent. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions may involve solvents like ethanol or tetrahydrofuran and specific temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions may involve solvents like dichloromethane or acetonitrile and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学研究应用
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
2-Piperidinone, 5-(3,4-dichlorophenyl)-: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
2-Piperidinone, 5-(3,4-dichlorophenyl)-5-[3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-: Another similar compound with additional functional groups, leading to different reactivity and applications.
Uniqueness
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
116731-95-4 |
|---|---|
分子式 |
C17H15Cl2NO |
分子量 |
320.2 g/mol |
IUPAC 名称 |
(3S,4S)-3-(3,4-dichlorophenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-7-6-12(10-15(14)19)16-13(8-9-20-17(16)21)11-4-2-1-3-5-11/h1-7,10,13,16H,8-9H2,(H,20,21)/t13-,16-/m1/s1 |
InChI 键 |
ZIUJEQXKNXGRHN-CZUORRHYSA-N |
手性 SMILES |
C1CNC(=O)[C@@H]([C@H]1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


